molecular formula C8H8ClNO B8635065 7-Chloro-2,3-dihydro-1-benzofuran-5-amine

7-Chloro-2,3-dihydro-1-benzofuran-5-amine

Cat. No. B8635065
M. Wt: 169.61 g/mol
InChI Key: ANOVDAXUXXAXLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-2,3-dihydro-1-benzofuran-5-amine is a useful research compound. Its molecular formula is C8H8ClNO and its molecular weight is 169.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Chloro-2,3-dihydro-1-benzofuran-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Chloro-2,3-dihydro-1-benzofuran-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

7-Chloro-2,3-dihydro-1-benzofuran-5-amine

Molecular Formula

C8H8ClNO

Molecular Weight

169.61 g/mol

IUPAC Name

7-chloro-2,3-dihydro-1-benzofuran-5-amine

InChI

InChI=1S/C8H8ClNO/c9-7-4-6(10)3-5-1-2-11-8(5)7/h3-4H,1-2,10H2

InChI Key

ANOVDAXUXXAXLQ-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=C(C=C2Cl)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 7-chloro-5-nitro-2,3-dihydro-1-benzofuran (7.40 g) and ethanol (300 mL) were added reduced iron (12.4 g) and concentrated hydrochloric acid (20.0 mL) under ice-cooling, followed by warming to room temperature and stirring overnight. This mixture was neutralized with a saturated aqueous sodium hydrogen carbonate solution and sodium hydrogen carbonate under ice-cooling, filtered through celite, and then extracted with ethyl acetate. The organic layer was washed with saturated brine and then dried over anhydrous sodium sulfate, the insoluble materials were separated by filtration, and the filtrate was concentrated under reduced pressure. The obtained residue was purified by silica gel column chromatography (hexane:ethyl acetate=80:20 to 60:40) to obtain 7-chloro-2,3-dihydro-1-benzofuran-5-amine (5.49 g) as a pale yellow solid.
Name
7-chloro-5-nitro-2,3-dihydro-1-benzofuran
Quantity
7.4 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
[Compound]
Name
reduced iron
Quantity
12.4 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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